2,4-Bis(2,2,2-trifluoroethoxy)pyridine

Description

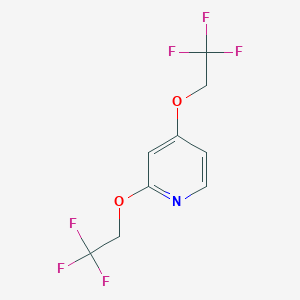

Structure

3D Structure

Properties

IUPAC Name |

2,4-bis(2,2,2-trifluoroethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F6NO2/c10-8(11,12)4-17-6-1-2-16-7(3-6)18-5-9(13,14)15/h1-3H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMGEJKPWJMLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OCC(F)(F)F)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10511935 | |

| Record name | 2,4-Bis(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79878-14-1 | |

| Record name | 2,4-Bis(2,2,2-trifluoroethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10511935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine

Strategic Design Considerations for Fluorinated Pyridine (B92270) Construction

The successful synthesis of a complex molecule like 2,4-Bis(2,2,2-trifluoroethoxy)pyridine hinges on a carefully considered strategic design. This involves the judicious selection of starting materials and a deep understanding of the regiochemical challenges associated with functionalizing the pyridine nucleus.

Precursor Selection and Optimization for this compound Synthesis

The most convergent and logical synthetic strategy for this compound involves the coupling of two key precursors: a pyridine core bearing leaving groups at the 2- and 4-positions, and the trifluoroethoxy nucleophile.

Pyridine Precursor: The ideal starting material for the pyridine core is 2,4-Dichloropyridine (B17371) . The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr), the primary reaction pathway for this synthesis. 2,4-Dichloropyridine can be synthesized from 2,4-dihydroxypyridine (B17372) (which exists in its tautomeric pyridone form) by treatment with a strong chlorinating agent such as phosphorus oxychloride (POCl₃). acs.orggcwgandhinagar.com

Fluorinated Alcohol Precursor: The source of the trifluoroethoxy moiety is 2,2,2-Trifluoroethanol (B45653) (TFE) . This commercially available alcohol is produced industrially through the hydrogenation or hydride reduction of trifluoroacetic acid derivatives, such as its esters or acyl chloride. wikipedia.orgchemeurope.com Due to the strong electron-withdrawing effect of the trifluoromethyl group, TFE is significantly more acidic than ethanol, which facilitates its deprotonation to form the corresponding alkoxide nucleophile required for the substitution reaction. wikipedia.orgchemeurope.com

| Precursor | Chemical Formula | Molar Mass (g/mol) | Key Role in Synthesis | Common Synthetic Route |

|---|---|---|---|---|

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 | Electrophilic pyridine core with two leaving groups | Chlorination of 2,4-dihydroxypyridine with POCl₃ acs.org |

| 2,2,2-Trifluoroethanol | C₂H₃F₃O | 100.04 | Source of the nucleophilic trifluoroethoxide group | Reduction of trifluoroacetic acid derivatives wikipedia.orgchemeurope.com |

Regioselective Functionalization Approaches to Pyridine Ring Systems for Trifluoroethoxy Installation

The inherent electronic properties of the pyridine ring are central to the strategy for installing the trifluoroethoxy groups. The nitrogen atom in the heterocycle is electron-withdrawing, which reduces the electron density of the entire π-system, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. gcwgandhinagar.comstackexchange.comechemi.com This electron deficiency makes these positions susceptible to attack by nucleophiles.

In the case of 2,4-dichloropyridine, both the C2 and C4 positions are activated towards nucleophilic attack. stackexchange.com The attack of a nucleophile, such as the 2,2,2-trifluoroethoxide anion, at either of these positions results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. stackexchange.com A key stabilizing resonance structure places the negative charge directly on the electronegative nitrogen atom, which significantly lowers the activation energy for the substitution compared to attack at the C3 or C5 positions. stackexchange.comechemi.com Since the target molecule requires substitution at both the 2- and 4-positions, 2,4-dichloropyridine is an ideal substrate, as both sites are electronically predisposed to undergo the desired reaction.

Comprehensive Analysis of Key Reaction Pathways

While several methods exist for constructing substituted pyridines, the introduction of trifluoroethoxy groups onto a pre-formed pyridine ring via nucleophilic aromatic substitution is the most direct and widely applicable strategy.

Nucleophilic Aromatic Substitution (SNAr) Strategies for Trifluoroethoxy Group Introduction

The synthesis of this compound is most efficiently achieved through a double nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 2,4-dichloropyridine with two equivalents of 2,2,2-trifluoroethoxide anion.

The reaction is typically carried out by first deprotonating 2,2,2-trifluoroethanol with a strong, non-nucleophilic base, such as sodium hydride (NaH), to generate the sodium 2,2,2-trifluoroethoxide salt in situ. This potent nucleophile is then reacted with 2,4-dichloropyridine in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The reaction proceeds in two sequential steps:

First Substitution: The trifluoroethoxide anion attacks one of the chlorinated positions (C2 or C4) of the pyridine ring, displacing a chloride ion and forming 2-chloro-4-(2,2,2-trifluoroethoxy)pyridine (B1422283) or 4-chloro-2-(2,2,2-trifluoroethoxy)pyridine.

Second Substitution: A second equivalent of the trifluoroethoxide anion displaces the remaining chloride ion to yield the final product, this compound.

The high reactivity of the C2 and C4 positions in halopyridines towards SNAr reactions is well-documented. acs.orgnih.gov The rate of substitution can be influenced by the nature of the leaving group, with fluoride (B91410) often being the most rapidly displaced halide in activated SNAr systems, followed by chloride and bromide. nih.gov

| Parameter | Typical Condition | Rationale |

|---|---|---|

| Substrate | 2,4-Dichloropyridine | Provides activated C2/C4 positions with good leaving groups. stackexchange.com |

| Nucleophile | Sodium 2,2,2-trifluoroethoxide | Generated in situ from 2,2,2-trifluoroethanol and a strong base. wikipedia.org |

| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for deprotonating the alcohol. |

| Solvent | DMF, DMSO, or THF | Polar aprotic solvents stabilize the charged intermediate. |

| Temperature | Room temperature to elevated temperatures (e.g., 80-100 °C) | May require heating to drive the second substitution to completion. |

Alternative Synthetic Routes Involving Cyclization, Rearrangement, or Dearomatization

While SNAr is the most direct route, alternative strategies for constructing the substituted pyridine ring can be considered, though they are generally more complex for this specific target.

Cyclization Reactions: One could envision building the pyridine ring from acyclic precursors that already contain the trifluoroethoxy groups. For example, a Hantzsch-type pyridine synthesis could theoretically be adapted, using a building block like (E)-4-(2,2,2-trifluoroethoxy)-1,1,1-trifluorobut-3-en-2-one. nih.gov This approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a precursor thereof. However, the synthesis of the requisite highly fluorinated starting materials can be challenging, making this a less common approach for this specific substitution pattern.

Rearrangement/Dearomatization: More modern methods involve the temporary dearomatization of a pyridine ring to facilitate functionalization, followed by rearomatization. nih.gov For instance, a pyridine could be converted into a dearomatized intermediate, which could then undergo functionalization before the aromaticity is restored. While powerful for accessing substitution patterns not achievable through classical methods, these multi-step sequences are often less efficient for producing a molecule like this compound, for which a direct SNAr pathway is available.

These alternative routes are more relevant for synthesizing pyridine derivatives where direct substitution is not feasible due to the absence of activating groups or suitable leaving groups. nih.gov For the target compound, they represent a more circuitous and less atom-economical approach compared to the SNAr strategy.

Investigation of Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce its environmental impact by minimizing waste, energy consumption, and the use of hazardous materials. dovepress.com

Solvent Selection: The SNAr reaction typically uses polar aprotic solvents like DMF and DMSO, which are effective but have environmental and health concerns. Research into greener alternatives is an active area. While 2,2,2-trifluoroethanol itself can act as a solvent, its use in large excess would decrease atom economy. chemeurope.com The development of catalytic systems that could function in more benign solvents would be a significant advancement. Recent studies have highlighted the use of pure water as a green solvent for some C-H fluorination reactions, demonstrating a trend towards eliminating traditional organic solvents. rsc.orgrsc.org

Atom Economy: The SNAr route has a reasonably good atom economy, as the main atoms of the precursors are incorporated into the final product. The primary byproducts are two equivalents of sodium chloride. Optimizing the stoichiometry to avoid large excesses of the trifluoroethoxide nucleophile is crucial for maximizing atom economy and simplifying purification.

Catalysis: While the reaction is typically base-mediated rather than catalytic, exploring catalytic methods could offer a more sustainable path. For instance, the use of phase-transfer catalysts could potentially improve reaction efficiency and allow for a wider range of reaction conditions, possibly with less hazardous solvents.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally friendly, aligning with the broader goals of modern chemical manufacturing. dovepress.com

Scale-Up Considerations and Process Intensification for the Production of this compound

Scaling up the synthesis of this compound from the laboratory to an industrial scale necessitates careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, offers significant advantages. pharmafeatures.compharmasalmanac.comblazingprojects.comcetjournal.it

One of the primary considerations for scaling up the proposed SNAr reaction is the management of exothermicity. The reaction of strong bases like sodium hydride with alcohols is highly exothermic and generates hydrogen gas, which is flammable. In a large-scale batch reactor, inadequate heat removal can lead to a runaway reaction.

Continuous Flow Chemistry

A key strategy for process intensification in this synthesis is the adoption of continuous flow chemistry. beilstein-journals.orgorganic-chemistry.orgrsc.orgresearchgate.net In a flow reactor, small volumes of reactants are continuously mixed and reacted in a well-controlled environment. This approach offers several advantages over traditional batch processing:

Enhanced Safety: The small reaction volume at any given time significantly reduces the risk associated with exothermic reactions and the handling of hazardous materials. pharmasalmanac.com

Improved Heat Transfer: The high surface-area-to-volume ratio of flow reactors allows for efficient heat exchange, enabling precise temperature control.

Increased Efficiency and Yield: The precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and selectivities. pharmasalmanac.com

Scalability: Scaling up a continuous process often involves running the reactor for a longer duration rather than increasing the reactor size, which simplifies the scale-up process. pharmasalmanac.com

A potential continuous flow setup for the synthesis of this compound would involve two separate streams. One stream would contain a solution of the dihalopyridine in a suitable solvent, and the second stream would contain a solution of the sodium or potassium 2,2,2-trifluoroethoxide, pre-formed in a separate, controlled manner. These two streams would be pumped into a heated microreactor or a packed-bed reactor where they would mix and react. The product stream would then be collected and subjected to a continuous work-up and purification process.

Table 2: Comparison of Batch vs. Continuous Flow Processing for the Synthesis of this compound

| Feature | Batch Processing | Continuous Flow Processing |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat control. pharmasalmanac.com |

| Heat Transfer | Limited by the surface area of the reactor. | Excellent heat transfer due to high surface-area-to-volume ratio. |

| Scalability | Complex, often requiring redesign of the reactor and process. | Simpler, often achieved by extending the operation time. pharmasalmanac.com |

| Process Control | More challenging to maintain uniform conditions throughout the reactor. | Precise control over temperature, pressure, and residence time. |

| Yield and Purity | May be lower due to side reactions and non-uniform conditions. | Often higher due to better control and mixing. pharmasalmanac.com |

Downstream Processing

For both batch and continuous processes, the purification of this compound would likely involve an aqueous work-up to remove inorganic salts, followed by extraction with an organic solvent. The crude product would then be purified by distillation or crystallization to achieve the desired purity. In a process intensification scenario, continuous extraction and distillation methods could be employed to create an end-to-end continuous manufacturing process.

Mechanistic Investigations of 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine Reactivity

Reaction Pathways Involving the Pyridine (B92270) Nitrogen

The nitrogen atom in the pyridine ring of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine is a key center for reactivity, engaging in protonation and Lewis acid-base interactions.

Protonation Dynamics and Lewis Acid-Base Interactions

The lone pair of electrons on the pyridine nitrogen, which is not part of the aromatic π-system, is readily available for protonation. meta-synthesis.com This fundamental Lewis base character drives its interaction with Lewis acids. The addition of a suitable Lewis acid can lead to a significant red-shift in the absorption and emission spectra of nitrogen-containing heterocyclic compounds, a phenomenon attributed to charge redistribution within the molecule upon complexation. nih.gov

In the context of this compound, the electron-withdrawing nature of the two 2,2,2-trifluoroethoxy groups is expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. However, the nitrogen still acts as a primary site for electrophilic attack and protonation. The dynamics of these interactions are crucial for understanding the compound's behavior in acidic media and its potential as a catalyst or ligand.

| Interaction Type | Key Features | Reference |

| Protonation | Occurs at the nitrogen lone pair, influenced by substituent electronic effects. | meta-synthesis.com |

| Lewis Acid-Base Complexation | Leads to changes in optoelectronic properties due to charge redistribution. | nih.gov |

Investigation of Lewis Basicity and Complexation Behavior of the Pyridine Nitrogen in Coordination Chemistry

The Lewis basicity of the pyridine nitrogen in this compound allows it to act as a ligand in coordination chemistry, forming complexes with various metal ions. Bipyridine analogues, for instance, are well-known for their ability to form stable transition metal complexes. mdpi.com The coordination of such ligands to a metal center can significantly alter the reactivity of the complex. mdpi.com

The specific electronic properties imparted by the trifluoroethoxy groups can modulate the strength of the metal-ligand bond and influence the catalytic activity and photophysical properties of the resulting coordination compounds. For example, in ruthenium complexes, the nature of the bipyridine-type ligand can affect the mechanism of photochemical reactions, such as the dissociation of carbonyl ligands. mdpi.com The study of the complexation behavior of this compound is essential for designing novel catalysts and functional materials.

Reactivity at the Trifluoroethoxy Substituents

Cleavage and Exchange Reactions of the Trifluoroethoxy Moieties

While specific studies on the cleavage and exchange of trifluoroethoxy groups in this compound are not extensively detailed in the provided search results, the cleavage of C-N bonds in aromatic heterocycles is a critical step in industrial processes like hydrodenitrogenation. nih.gov Computational studies on related pyridine derivatives have shown that ring dearomatization can be crucial for inducing ring contraction and subsequent cleavage of C-N bonds. nih.gov It is plausible that under certain conditions, the C-O bonds of the trifluoroethoxy groups could also undergo cleavage, potentially leading to the formation of hydroxypyridines or enabling exchange reactions with other nucleophiles.

Influence of Electronic Effects and Hyperconjugation on Substituent Reactivity

The electronic properties of the trifluoroethoxy substituents have a profound impact on the reactivity of the pyridine ring. The strong electron-withdrawing nature of the fluorine atoms influences the electron density distribution across the entire molecule. rsc.org This effect is transmitted through both inductive and resonance mechanisms.

Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can also play a role in stabilizing certain conformations and influencing reactivity. princeton.edu For instance, the presence of electron-donating groups, even those that donate weakly through hyperconjugation like methyl groups, can make electrophilic aromatic substitution (EAS) reactions on the pyridine ring more favorable. youtube.com Conversely, the electron-withdrawing trifluoroethoxy groups would be expected to deactivate the ring towards EAS. Natural bond orbital (NBO) analysis can reveal details about intramolecular charge delocalization and its consequences on bond strengths. rsc.org

| Electronic Effect | Description | Impact on Reactivity | Reference |

| Inductive Effect | Withdrawal of electron density by the electronegative fluorine atoms. | Deactivates the pyridine ring towards electrophilic attack. | rsc.org |

| Hyperconjugation | Potential interaction between C-F or C-O sigma bonds and the pyridine π-system. | Can influence conformational preferences and reactivity. | princeton.eduyoutube.com |

Ring Functionalization and Derivatization Strategies

Functionalization of the pyridine ring in this compound allows for the synthesis of a wide range of derivatives with tailored properties. Pyridine N-oxides, for example, have been used in concert with trifluoroacetic anhydride (B1165640) to promote trifluoromethylation reactions. nih.gov This suggests that the nitrogen atom can be a handle for further functionalization.

Derivatization can also occur at the carbon atoms of the pyridine ring. For instance, rhodium-catalyzed reactions of ethynyl-substituted pyridines can lead to the formation of fused silole structures through intramolecular trans-bis-silylation. mdpi.com Furthermore, quaternization derivatization has been employed to enhance the sensitivity of mass spectrometric analysis of molecules containing pyridine moieties. nih.gov These strategies open up avenues for creating complex molecules based on the this compound scaffold for various applications.

Electrophilic Aromatic Substitution Potentials and Regioselectivity

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). pharmaguideline.comwikipedia.org The presence of two alkoxy groups, which are typically activating ortho-, para-directing substituents in benzene chemistry, presents an interesting case in the pyridine series.

In the case of this compound, the C-3 and C-5 positions are the most likely sites for electrophilic attack. The 2,2,2-trifluoroethoxy group at C-2 will strongly deactivate the adjacent C-3 position through its inductive effect. The 2,2,2-trifluoroethoxy group at C-4 will similarly deactivate the adjacent C-3 and C-5 positions. However, the resonance donation from the oxygen atoms will increase the electron density at the C-3 and C-5 positions to some extent.

The regioselectivity will likely be a subtle balance of these effects. It is plausible that the C-5 position would be slightly more favored for electrophilic attack than the C-3 position, as it is further from the inductively deactivating influence of the C-2 substituent.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound (Note: This table is predictive and based on established electronic effects of substituents on aromatic rings.)

| Position | Predicted Reactivity | Rationale |

| C-3 | Possible, but deactivated | Strong inductive deactivation from the C-2 and C-4 trifluoroethoxy groups. |

| C-5 | Most probable site | Inductively deactivated by the C-4 substituent, but less so than C-3. Resonance donation from both oxygen atoms increases electron density. |

| C-6 | Highly deactivated | Strong inductive deactivation from the adjacent nitrogen and the C-4 trifluoroethoxy group. |

Nucleophilic Aromatic Substitution at Other Ring Positionstaylorfrancis.comorganic-chemistry.orgunblog.frmdpi.comwikipedia.org

Nucleophilic aromatic substitution (SNA) on the pyridine ring is generally favored at the C-2, C-4, and C-6 positions, as the electronegative nitrogen can stabilize the negative charge of the Meisenheimer intermediate. publish.csiro.augcwgandhinagar.com In this compound, the positions C-2 and C-4 are already substituted. Therefore, nucleophilic attack would have to occur at C-3, C-5, or C-6, which is generally less favorable.

For a nucleophilic attack to occur at these positions, a leaving group would need to be present. If, for instance, a halogen were introduced at the C-3, C-5, or C-6 position, its displacement by a nucleophile would be challenging. The strong electron-withdrawing nature of the two trifluoroethoxy groups would, however, globally decrease the electron density of the ring, making it more susceptible to nucleophilic attack in general.

Attack at C-6 would be the most likely of the remaining positions, as the negative charge in the intermediate can be partially delocalized onto the nitrogen atom. Attack at C-3 and C-5 is significantly less likely as the negative charge cannot be effectively stabilized by the ring nitrogen.

Directed Ortho Metalation and Related Transformations for Further Functionalizationrsc.orgnist.gov

Directed ortho metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic rings, where a directing group guides the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. wikipedia.orguwindsor.ca Alkoxy groups can act as effective directing groups in DoM. organic-chemistry.org

In this compound, both trifluoroethoxy groups have the potential to direct metalation. The C-2 substituent can direct metalation to the C-3 position, and the C-4 substituent can direct metalation to the C-3 and C-5 positions. The acidity of the ring protons is enhanced by the electron-withdrawing nature of the trifluoroethoxy groups.

Competition between the directing groups would determine the regioselectivity. The C-3 proton is situated between two directing groups, which could lead to its preferential abstraction. However, the steric bulk of the trifluoroethoxy groups might influence the approach of the base. It is also possible that deprotonation occurs at the C-5 position, directed by the C-4 substituent. Subsequent reaction with an electrophile would then introduce a new substituent at the lithiated position.

Table 2: Potential Directed Ortho Metalation Sites in this compound (Note: This table is predictive and based on the principles of directed ortho metalation.)

| Position of Deprotonation | Directing Group(s) | Plausibility |

| C-3 | C-2 and C-4 trifluoroethoxy | High |

| C-5 | C-4 trifluoroethoxy | Moderate |

Reaction Kinetics and Thermodynamic Analysis of Transformations Involving this compound

The strong electron-withdrawing nature of the two 2,2,2-trifluoroethoxy groups is expected to significantly influence both the kinetics and thermodynamics of reactions. For electrophilic aromatic substitution, the activation energy would be considerably high due to the deactivated nature of the ring, resulting in slow reaction rates. rsc.org Thermodynamically, the substitution products would be stable, but the high activation barrier would be the primary kinetic hurdle.

For nucleophilic aromatic substitution (should a suitable leaving group be present), the electron-withdrawing substituents would lower the activation energy for the formation of the Meisenheimer complex, thus accelerating the reaction rate compared to a less substituted pyridine. researchgate.net The thermodynamic driving force for such reactions would also be favorable due to the formation of a stable product.

In directed ortho metalation, the thermodynamics of the deprotonation would be favored by the increased acidity of the ring protons due to the inductive effects of the trifluoroethoxy groups. The kinetics of the metalation would depend on the base used, temperature, and steric factors.

Advanced Spectroscopic and Spectrometric Elucidation of 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine Structure and Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei.

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental in establishing the carbon-hydrogen framework of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine. The analysis of chemical shifts, coupling constants, and signal multiplicities confirms the substitution pattern on the pyridine (B92270) ring and the integrity of the trifluoroethoxy side chains.

In the ¹H NMR spectrum, the pyridine ring protons are expected to appear as distinct signals in the aromatic region. The proton at the C6 position, being adjacent to the nitrogen atom, would likely be the most downfield-shifted. The protons at C3 and C5 will also exhibit characteristic shifts and couplings. The methylene (B1212753) protons of the two trifluoroethoxy groups (-OCH₂CF₃) are anticipated to appear as quartets due to coupling with the three adjacent fluorine atoms.

The ¹³C NMR spectrum provides complementary information. The carbon atoms of the pyridine ring will have distinct chemical shifts influenced by the nitrogen atom and the electron-withdrawing trifluoroethoxy groups. The carbons bearing the trifluoroethoxy groups (C2 and C4) are expected to be significantly downfield. The methylene carbons of the trifluoroethoxy groups will appear as quartets due to one-bond coupling with the fluorine atoms, while the trifluoromethyl carbons will also be observed as quartets. Computational methods, such as Density Functional Theory (DFT), can be employed to predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the definitive assignment of the observed signals acs.orgchemrxiv.orgsemanticscholar.orgacs.orgnih.gov.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H3 | 6.5 - 6.7 | - |

| H5 | 6.8 - 7.0 | - |

| H6 | 8.0 - 8.2 | - |

| -OCH₂CF₃ | 4.6 - 4.8 (quartet) | 65 - 68 (quartet) |

| C2 | - | 162 - 165 |

| C3 | - | 98 - 101 |

| C4 | - | 168 - 171 |

| C5 | - | 108 - 111 |

| C6 | - | 150 - 153 |

Note: Predicted values are based on the analysis of similar substituted pyridine structures and general NMR principles. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing the trifluoroethoxy groups and probing the electronic environment of the molecule. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it an excellent NMR probe nih.gov. The chemical shifts in ¹⁹F NMR are very sensitive to the local electronic environment.

For this compound, the ¹⁹F NMR spectrum is expected to show two distinct signals for the two trifluoroethoxy groups, assuming they are in different electronic environments. These signals would appear as triplets due to coupling with the adjacent methylene protons. The chemical shifts of the trifluoromethyl groups are typically observed in a specific region of the ¹⁹F NMR spectrum, and their exact positions can provide insights into the electron-donating or -withdrawing nature of the substituted pyridine ring nih.govresearchgate.netazom.comsemanticscholar.orgresearchgate.net. The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral interpretation azom.com.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Group | Predicted Chemical Shift (ppm, relative to CFCl₃) | Multiplicity | Coupling Constant (JFH, Hz) |

|---|---|---|---|

| C2-OCH₂CF₃ | -70 to -75 | Triplet | 8 - 10 |

Note: The predicted chemical shifts are based on typical values for trifluoroethoxy groups attached to aromatic systems.

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all ¹H and ¹³C signals and for elucidating through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine ring (H5 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. This is crucial for assigning the ¹³C signals corresponding to the protonated carbons of the pyridine ring (C3, C5, and C6) and the methylene carbons of the trifluoroethoxy groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique is vital for assigning the quaternary carbons (C2 and C4) by observing correlations from the pyridine ring protons and the methylene protons of the side chains.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. This is particularly useful for conformational analysis, such as determining the preferred orientation of the trifluoroethoxy side chains relative to the pyridine ring mdpi.comnih.govnih.govacs.org. For instance, NOE correlations between the methylene protons and the pyridine ring protons can indicate steric hindrance and preferred rotamers.

The combined application of these 2D NMR techniques allows for a comprehensive and unambiguous structural assignment of this compound nih.govyoutube.com.

Mass Spectrometry for Comprehensive Structural Elucidation and Mechanistic Insight

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns, which can be used to deduce its structure.

Electron Ionization (EI) and Chemical Ionization (CI) are common ionization methods used in mass spectrometry. EI typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule, while CI is a softer ionization technique that often preserves the molecular ion.

Under EI, this compound is expected to undergo fragmentation through several pathways. Common fragmentation of ethers involves cleavage of the C-O bond or the bond alpha to the oxygen blogspot.comlibretexts.orgmiamioh.edu. For pyridine derivatives, fragmentation can involve the loss of substituents or cleavage of the ring itself cdnsciencepub.comresearchgate.netrsc.org. Plausible fragmentation pathways for the target molecule could include the loss of a trifluoromethyl radical (•CF₃), a trifluoroethoxy radical (•OCH₂CF₃), or neutral molecules like trifluoroethanol (HOCH₂CF₃). The stability of the pyridine ring may lead to a prominent molecular ion peak even under EI conditions libretexts.org.

Table 3: Plausible Fragmentation Pathways and Key Fragment Ions in EI-MS

| m/z | Proposed Fragment Structure/Loss |

|---|---|

| M⁺ | Molecular Ion |

| M - 69 | Loss of •CF₃ |

| M - 99 | Loss of •OCH₂CF₃ |

Note: M represents the molecular weight of the parent compound. The relative intensities of these fragments would depend on their stability.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. This is crucial for confirming the molecular formula of this compound and for identifying the exact composition of each fragment ion observed in the mass spectrum. The high resolving power of HRMS is also instrumental in distinguishing between ions of the same nominal mass but different elemental compositions nih.govresearchgate.net.

Furthermore, HRMS is a powerful tool for impurity profiling sterlingpharmasolutions.comsterlingpharmasolutions.comthermofisher.com. It can detect and identify trace-level impurities that may be present in the sample from the synthesis process. By coupling HRMS with a separation technique like liquid chromatography (LC) or gas chromatography (GC), a comprehensive profile of the sample's purity can be obtained. The accurate mass data allows for the confident assignment of elemental compositions to any detected impurities, which is the first step in their structural elucidation thermofisher.com.

Tandem Mass Spectrometry (MS/MS) for De Novo Structural Assignment of Derivatives and Reaction Intermediates

Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown derivatives and transient intermediates of this compound. The interpretation of fragmentation patterns is a cornerstone of compound identification, and high-accuracy mass measurements of fragment ions provide crucial information. nih.gov In a typical MS/MS experiment, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), leading to the formation of characteristic fragment ions. The fragmentation pathways of pyridine derivatives are influenced by the substitution pattern on the pyridine ring. acs.orgresearchgate.net

For this compound, the initial fragmentation is likely to involve the cleavage of the ether linkages. The loss of a trifluoroethoxy group (-OCH₂CF₃) would be a prominent fragmentation pathway. The fragmentation of the pyridine ring itself can also occur, often initiated by the loss of neutral molecules like HCN or HNC. rsc.org The presence of two trifluoroethoxy groups at the 2- and 4-positions will direct the fragmentation in a predictable manner, allowing for the differentiation of isomers.

The accurate mass data obtained from MS/MS can help in determining the elemental composition of fragment ions, which is instrumental in proposing fragmentation mechanisms. nih.gov This is particularly useful for identifying unexpected reaction intermediates or byproducts. The general fragmentation patterns observed for substituted pyridines can be extrapolated to predict the behavior of this compound and its derivatives in MS/MS analysis.

Table 1: Predicted MS/MS Fragmentation of [this compound + H]⁺

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |

| 288.05 | 189.04 | CF₃CH₂O |

| 288.05 | 171.03 | CF₃CH₂OH |

| 288.05 | 90.04 | 2 x CF₃CH₂O |

| 189.04 | 162.03 | HCN |

| 189.04 | 90.04 | CF₃CH₂O |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org These techniques are highly effective for identifying functional groups and monitoring changes in chemical bonding during a reaction. The vibrational spectra of pyridine and its derivatives have been extensively studied, providing a solid foundation for the analysis of this compound. nih.govresearchgate.netresearchgate.net

The IR and Raman spectra of this compound will be characterized by vibrations of the pyridine ring and the trifluoroethoxy substituents. The pyridine ring vibrations typically appear in the 1600-1400 cm⁻¹ region (C=C and C=N stretching) and around 1000 cm⁻¹ (ring breathing mode). mdpi.comchemicalbook.com The presence of substituents influences the exact frequencies and intensities of these bands.

The trifluoroethoxy groups will give rise to strong characteristic bands. The C-F stretching vibrations are expected in the 1300-1100 cm⁻¹ region. The C-O-C stretching vibrations of the ether linkage will also be present. The CH₂ group will exhibit stretching and bending vibrations.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Pyridine Ring C=C/C=N Stretching | 1610 - 1450 |

| Pyridine Ring Breathing | ~1030 |

| C-F Stretching | 1300 - 1100 |

| C-O-C Asymmetric Stretching | 1280 - 1200 |

| C-O-C Symmetric Stretching | 1100 - 1000 |

| C-H Stretching (aromatic) | 3100 - 3000 |

| C-H Stretching (aliphatic) | 3000 - 2850 |

By monitoring the appearance or disappearance of specific vibrational bands, one can follow the progress of a reaction involving this compound. For instance, in a substitution reaction where a trifluoroethoxy group is replaced, the disappearance of the characteristic C-F and C-O-C bands and the appearance of new bands corresponding to the incoming functional group can be observed.

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring Involving this compound

In situ spectroscopic techniques are crucial for gaining a real-time understanding of reaction mechanisms, identifying transient intermediates, and optimizing reaction conditions. spectroscopyonline.comfrontiersin.orgfu-berlin.deresearchgate.net Several advanced spectroscopic methods can be applied to monitor reactions involving this compound.

Flow Chemistry coupled with Spectroscopy: The integration of spectroscopic techniques with continuous flow reactors allows for on-line reaction monitoring. uib.nomdpi.com Techniques such as UV-Vis, IR, and Raman spectroscopy can be readily coupled to flow systems to provide real-time concentration data of reactants, intermediates, and products.

NMR Spectroscopy: Benchtop NMR spectrometers have made this powerful technique more accessible for reaction monitoring. uib.no ¹⁹F NMR would be particularly valuable for tracking reactions involving this compound due to the presence of the trifluoromethyl groups, providing a clean spectral window to observe changes in the fluorine environment. nih.gov

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: ATR-FTIR probes can be directly immersed into a reaction mixture, providing real-time infrared spectra of the reacting species. This technique is well-suited for monitoring the consumption of this compound and the formation of products by tracking the changes in their characteristic vibrational bands.

The choice of the most suitable in situ technique depends on the specific reaction being studied, including the reaction phase (homogeneous or heterogeneous), the timescale of the reaction, and the spectroscopic properties of the species involved. fu-berlin.de The application of these advanced methods can provide a more holistic picture of the chemical transformations of this compound.

Computational and Theoretical Studies of 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum c

Applications of 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine As a Versatile Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry and materials science. The introduction of trifluoroethoxy substituents can significantly alter the reactivity and properties of the pyridine ring, making it a candidate for constructing more complex molecular architectures.

Incorporation into Polycyclic Aromatic Systems and Fused Heterocycles

Pyridine derivatives are frequently used to construct fused heterocyclic systems, which are prevalent in pharmaceuticals and functional materials. The synthesis of such systems often involves the cyclization or condensation of a functionalized pyridine with another cyclic or acyclic precursor. While no specific examples detailing the use of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine for this purpose were identified, its structure is amenable to synthetic strategies that build upon the pyridine core. The electron-withdrawing nature of the trifluoroethoxy groups would influence the regioselectivity of electrophilic or nucleophilic substitution reactions, a key factor in the controlled synthesis of complex fused systems.

Use in Diverse Heterocycle Synthesis

Fluorinated pyridines serve as important intermediates in the synthesis of a wide range of bioactive compounds, including anticancer agents. mdpi.com The trifluoroethoxy groups in this compound can modify the electronic properties of the pyridine ring, potentially enhancing its utility in cycloaddition reactions or as a substrate in cross-coupling reactions to form other heterocyclic structures. The general utility of fluorinated building blocks is well-established for creating molecules with tailored properties.

Role in Catalysis and Ligand Design

Pyridine and its derivatives are fundamental ligands in coordination chemistry and catalysis. The electronic and steric properties of substituents on the pyridine ring are crucial for tuning the behavior of the resulting metal complexes.

Investigation of this compound as a Ligand Component in Metal Coordination Chemistry

Transition metal complexes containing pyridine-based ligands are ubiquitous. wikipedia.org The nitrogen atom of the pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal center. In this compound, the two trifluoroethoxy groups would act as strong electron-withdrawing substituents. This electronic modification would decrease the basicity of the pyridine nitrogen, leading to weaker coordination to a metal center compared to unsubstituted pyridine. However, this property can be advantageous in certain catalytic applications where ligand dissociation is a key step in the catalytic cycle. While specific complexes with this ligand are not documented in the search results, the fundamental principles of coordination chemistry suggest it could form complexes with various transition metals. wikipedia.org

Influence of Fluorination on Ligand-Metal Interactions and Subsequent Chemical Transformations

The incorporation of fluorine into ligands has profound effects on the properties of metal complexes. nih.gov The strong electron-withdrawing nature of fluorine atoms can significantly alter the electronic structure, stability, and reactivity of the coordinated metal center.

Key effects of fluorination on ligand-metal interactions include:

Electronic Effects: Fluorine atoms decrease the electron density on the ligand, which in turn reduces the ligand's donor strength to the metal. This can increase the Lewis acidity of the metal center, potentially enhancing its catalytic activity. nih.gov

Bond Strength: The high electronegativity of fluorine can strengthen the bonds within the ligand itself, leading to greater thermal and oxidative stability of the resulting metal complex.

Lipophilicity and Solubility: Fluorination generally increases the lipophilicity of a molecule, which can be used to modify the solubility of a metal complex, for instance, for applications in fluorous phase chemistry. nih.gov

These principles suggest that a complex formed with this compound would exhibit modified stability and reactivity compared to its non-fluorinated analogs.

Table 1: General Effects of Ligand Fluorination on Metal Complex Properties

| Property | Influence of Fluorination | Potential Consequence |

|---|---|---|

| Ligand Basicity | Decreases | Weaker ligand-metal bond; may facilitate ligand dissociation. |

| Metal Lewis Acidity | Increases | Can enhance catalytic activity for certain reactions. |

| Thermal/Oxidative Stability | Increases | Complex is more robust under harsh reaction conditions. |

| Lipophilicity | Increases | Alters solubility, useful for catalyst separation (e.g., fluorous biphase). |

| Secondary Interactions | Enables unique F-specific non-covalent bonds | Can influence supramolecular structure and substrate recognition. |

Advanced Materials Science Precursors

Functionalized pyridines are building blocks for a variety of advanced materials, including polymers, organic light-emitting diodes (OLEDs), and sensors. The incorporation of fluorine is a common strategy to tune the electronic and photophysical properties of these materials. The presence of two trifluoroethoxy groups on the pyridine ring of this compound suggests its potential as a precursor for materials with specific properties, such as high electron affinity, thermal stability, and tailored intermolecular packing, although specific examples are not available in the searched literature.

Integration into Macromolecular Architectures and Polymer Backbones

The incorporation of fluorinated moieties into polymer backbones is a well-established strategy for developing high-performance materials. mdpi.com While direct polymerization studies of this compound are not extensively documented in publicly available research, its potential can be inferred from the behavior of analogous fluorinated monomers in polymerization reactions. The trifluoroethoxy groups are expected to enhance the solubility of the resulting polymers in specific organic solvents, while also contributing to increased thermal stability and a low dielectric constant, properties that are highly sought after in the electronics and aerospace industries. researchgate.netresearchgate.net

The pyridine ring itself offers a versatile platform for polymerization. For instance, similar to other vinyl pyridine monomers, it could potentially be polymerized through controlled radical polymerization techniques like Reversible Addition-Fragmenting Chain Transfer (RAFT) to create well-defined block copolymers. mdpi.com In such architectures, the fluorinated pyridine block would provide a segment with low surface energy and hydrophobicity.

The integration of such fluorinated pyridine units can lead to polymers with a unique combination of properties. The table below outlines the expected property enhancements in polymers incorporating fluorinated pyridine monomers, based on data from related fluorinated polymer systems.

| Property | Expected Enhancement | Rationale |

| Thermal Stability | Increased Tg and Td | The strong C-F bonds in the trifluoroethoxy groups require high energy to break. |

| Chemical Resistance | Improved resistance to solvents and acids | Fluorinated segments create a chemically inert and non-polar surface. |

| Dielectric Constant | Lowered | The low polarizability of the C-F bond reduces the overall dielectric constant of the material. |

| Solubility | Enhanced in fluorinated or specific polar organic solvents | The fluorinated side chains influence the polymer's interaction with solvents. |

| Surface Energy | Lowered | Fluorinated groups are known to reduce surface tension, leading to hydrophobic and oleophobic surfaces. |

Tg: Glass Transition Temperature; Td: Decomposition Temperature. Data is inferred from studies on analogous fluorinated polyimides and poly(ether pyridine)s. mdpi.comresearchgate.net

Precursors for Functional Coatings or Thin Films

The volatility and thermal stability of fluorinated organic compounds make them suitable candidates for precursors in vapor deposition techniques, such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), which are used to create thin films and functional coatings. rsc.orgresearching.cn this compound, with its well-defined molecular structure and the presence of fluorine, possesses attributes that are desirable in a precursor for depositing thin films.

When used as a precursor, the molecule can be vaporized and then decomposed or reacted on a substrate surface to form a thin, uniform coating. The resulting film would likely be rich in fluorine, which would impart properties such as:

Hydrophobicity and Oleophobicity: Creating water- and oil-repellent surfaces.

Low Refractive Index: Useful for anti-reflective optical coatings.

Chemical Inertness: Providing a protective barrier against corrosive environments.

The pyridine-based structure could also play a role in the deposition process, potentially influencing the film's adhesion to the substrate and its morphology. For example, in the ALD of metal fluoride (B91410) films, HF-pyridine has been successfully used as a fluorine source, demonstrating the utility of pyridine-based compounds in thin film deposition. colorado.edu The use of a single-source precursor like this compound could offer advantages in controlling the stoichiometry and purity of the deposited films. rsc.org

The table below summarizes the potential characteristics and applications of thin films derived from a this compound precursor.

| Film Property | Potential Application | Deposition Technique |

| Low Surface Energy (Hydrophobic/Oleophobic) | Anti-fouling, self-cleaning surfaces | CVD, ALD |

| Low Refractive Index | Anti-reflective coatings for optics | PVD, CVD |

| High Thermal Stability | Protective coatings in high-temperature environments | CVD |

| Chemical Inertness | Corrosion-resistant barriers | ALD, CVD |

| Low Dielectric Constant | Interlayer dielectrics in microelectronics | CVD |

PVD: Physical Vapor Deposition; CVD: Chemical Vapor Deposition; ALD: Atomic Layer Deposition.

Future Research Directions and Emerging Trends for 2,4 Bis 2,2,2 Trifluoroethoxy Pyridine Chemistry

Exploration of Novel Synthetic Pathways and More Sustainable Methodologies

The future synthesis of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine is expected to move beyond traditional multi-step methods, embracing principles of green and sustainable chemistry. nih.govfau.eu Current research in pyridine (B92270) synthesis emphasizes efficiency, atom economy, and the reduction of hazardous waste, with several modern techniques being applicable. researchgate.netrsc.org

Future synthetic explorations will likely focus on:

Direct C-H Functionalization: A paradigm shift from classical cross-coupling reactions involves the direct functionalization of C-H bonds on a pre-existing pyridine ring. beilstein-journals.orgrsc.org Research could target the direct C-H alkoxylation of pyridine at the 2- and 4-positions. While challenging due to the inherent reactivity of the pyridine ring, transition-metal catalysis offers a promising avenue for achieving this transformation with high regioselectivity. researchgate.netresearchgate.net

Green Chemistry Approaches: The application of green chemistry principles is paramount for sustainable chemical production. nih.govnih.gov For the synthesis of this compound, this could involve using environmentally benign solvents, developing recyclable catalysts, and employing energy-efficient reaction conditions such as microwave irradiation. nih.govacs.org One-pot multicomponent reactions, which combine several synthetic steps into a single operation, represent another key strategy for improving efficiency and reducing waste. acs.org

Catalytic System Development: Exploring novel catalysts, such as those based on earth-abundant and non-toxic metals like iron, could provide more sustainable alternatives to precious metal catalysts often used in C-O bond formation. rsc.org The development of organocatalytic systems, which avoid the use of metals entirely, is another promising direction.

| Parameter | Traditional Route (e.g., Williamson Ether Synthesis) | Emerging Sustainable Route (e.g., Catalytic C-H Alkoxylation) |

|---|---|---|

| Starting Material | 2,4-Dichloropyridine (B17371) | Pyridine |

| Key Reagents | Sodium trifluoroethoxide, high-temperature | 2,2,2-Trifluoroethanol (B45653), metal/organo-catalyst, oxidant |

| Atom Economy | Lower (generates salt byproduct) | Higher (water is the typical byproduct) |

| Energy Input | Often requires high temperatures | Potentially milder conditions, possible use of microwaves |

| Environmental Impact | Use of halogenated starting materials, potential for harsh bases | Avoids halogenated precursors, aligns with green chemistry principles |

Unveiling Undiscovered Reactivity Patterns and Transformation Mechanisms

The electronic properties of this compound—a combination of the π-donating ether oxygens and the potent inductive withdrawal of the trifluoromethyl groups—suggest a complex and largely unexplored reactivity profile. Future research will be crucial to map these patterns and understand the underlying mechanisms.

Key areas for investigation include:

Regioselective C-H Functionalization: The positions C3, C5, and C6 of the pyridine ring are prime targets for late-stage functionalization. nih.gov The electronic influence of the two trifluoroethoxy groups will dictate the regioselectivity of these reactions. It is anticipated that electrophilic aromatic substitution would be directed to the C3 and C5 positions, while radical or metal-catalyzed C-H activation could potentially occur at C6.

Selective C-O Bond Activation: The C-O bonds of the trifluoroethoxy groups, while generally stable, could be targeted for cleavage and subsequent functionalization under specific catalytic conditions. This would open pathways to novel 2,4-disubstituted pyridine derivatives that are not easily accessible through other means.

Reactions at the Fluoroalkyl Chains: The reactivity of the trifluoroethoxy side chains themselves remains uninvestigated. Exploring transformations such as selective defluorination or functionalization of the methylene (B1212753) group could yield novel derivatives with tailored properties.

| Reaction Type | Predicted Reactive Site(s) | Rationale |

|---|---|---|

| Electrophilic Aromatic Substitution | C3, C5 | Activated by ortho/para-directing alkoxy groups. |

| Nucleophilic Attack on the Ring | Unlikely | Ring is electron-rich due to oxygen lone pairs. |

| Radical Substitution (Minisci-type) | C6 | Potential for functionalization at the most electron-deficient C-H bond adjacent to the nitrogen. |

| Metal-Catalyzed C-H Activation | C3, C5, C6 | Site selectivity will depend heavily on the catalyst and directing group strategy employed. |

Development of Advanced Computational Models for Predictive Chemistry and Material Design

Computational chemistry is a powerful tool for accelerating chemical research by predicting molecular properties and reaction outcomes. rsc.org For this compound, advanced computational models can provide deep insights into its behavior and guide experimental efforts.

Future computational studies should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and to generate molecular electrostatic potential (MEP) maps. researchgate.netresearchgate.netresearcher.lifemostwiedzy.pl This information is critical for predicting sites of electrophilic and nucleophilic attack and for understanding the molecule's potential role in electronic materials. rsc.orgresearchgate.net

Reaction Mechanism Simulation: Computational modeling can elucidate the transition states and energy profiles of potential reactions, helping to explain observed reactivity and regioselectivity. nih.gov This is particularly valuable for designing novel catalytic systems for its synthesis and functionalization.

Predictive Material Design: By calculating properties such as polarizability, dipole moment, and intermolecular interaction potentials, computational models can predict how the molecule will behave in the solid state or in solution. This can guide the design of new materials, such as liquid crystals or organic semiconductors, where molecular organization is key.

| Computational Method | Predicted Property/Application |

|---|---|

| Density Functional Theory (DFT) | Electronic structure (HOMO/LUMO), electrostatic potential, reactivity indices, reaction mechanisms. ias.ac.in |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption spectra, photophysical properties for potential optical materials. |

| Molecular Dynamics (MD) Simulations | Conformational analysis, behavior in solution, self-assembly tendencies. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of non-covalent interactions, such as halogen and hydrogen bonding. chemistryviews.org |

Strategic Integration into Emerging Fields of Chemical Research (e.g., Supramolecular Chemistry, Flow Chemistry)

The unique structural and electronic features of this compound make it an excellent candidate for application in cutting-edge areas of chemical research.

Supramolecular Chemistry: The molecule possesses multiple sites for non-covalent interactions: the pyridine nitrogen is a hydrogen bond acceptor, and the highly fluorinated ethoxy groups are potential participants in halogen bonding. researchgate.net Although fluorine was once considered too small and electronegative to form halogen bonds, recent studies have shown that it can act as a halogen bond donor when attached to a strongly electron-withdrawing group, creating a "σ-hole". acs.orgnih.govresearchgate.net This opens up exciting possibilities for using the compound as a building block (synthon) in crystal engineering and supramolecular self-assembly to create complex, functional architectures like organic frameworks or anion recognition systems. researchgate.netrsc.org

Flow Chemistry: Continuous flow chemistry, utilizing microreactors, offers significant advantages in terms of safety, efficiency, and scalability over traditional batch processing. acs.orgmdpi.com This technology is particularly well-suited for fluorination reactions, which can be highly exothermic and often involve hazardous reagents. beilstein-journals.orgresearchgate.netresearchgate.net Future research should explore the synthesis of this compound using flow reactors. nih.govgoogle.com This would not only enable safer and more controlled production but also allow for rapid optimization of reaction conditions and the seamless integration of multiple synthetic and purification steps.

| Emerging Field | Potential Role/Application of this compound |

|---|---|

| Supramolecular Chemistry | Building block for crystal engineering, host-guest systems, and anion sensors via hydrogen and halogen bonding. |

| Flow Chemistry | Target molecule for optimized, safe, and scalable continuous synthesis. |

| Materials Science | Component in liquid crystals, organic electronics, or high-performance polymers due to its polarity and thermal stability. |

| Medicinal Chemistry | A core scaffold for the development of new bioactive compounds, leveraging the metabolic stability and lipophilicity conferred by the fluoroalkoxy groups. nih.gov |

Q & A

Basic Research Questions

Q. How can the synthesis of 2,4-Bis(2,2,2-trifluoroethoxy)pyridine be optimized to improve yield and purity?

- Methodology : The compound is synthesized via nucleophilic substitution using 2,2,2-trifluoroethanol and a mixed alkali system (K₂CO₃/KOH) in hot HMPT. Optimization involves controlling reaction temperature (80–100°C) and stoichiometric ratios to minimize side products. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents enhances purity. Evidence from improved synthesis routes reports yields up to 71% by optimizing solvent selection (e.g., trifluoroethanol as both solvent and reagent) and stepwise monitoring via TLC .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

- Methodology : Use a combination of NMR (¹H/¹³C/¹⁹F) to confirm substitution patterns and purity. LC-MS or GC-MS detects low-level impurities (e.g., unreacted precursors). X-ray crystallography resolves stereochemical ambiguities in intermediates like 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. FT-IR verifies functional groups (e.g., C-F stretches at 1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can metabolic stability studies of this compound be designed to assess its pharmacokinetic profile?

- Methodology : Incubate the compound with human liver microsomes (HLMs) at 37°C under controlled pH (7.4) and NADPH cofactors. Monitor degradation via LC-MS/MS over time to calculate half-life (t₁/₂) and intrinsic clearance (CLint). Compare with positive controls (e.g., verapamil) to validate assay sensitivity. Evidence highlights its metabolic resistance in HLMs, attributed to trifluoroethoxy groups reducing oxidative metabolism .

Q. What strategies mitigate process-related impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide during drug synthesis?

- Methodology : Impurity formation is minimized by optimizing reaction conditions (e.g., lower temperature during condensation steps) and using scavenger resins to trap reactive intermediates. Purification via preparative HPLC with a C18 column and 0.1% TFA in acetonitrile/water removes residual impurities. Structural elucidation of impurities employs high-resolution mass spectrometry (HRMS) and 2D-NMR .

Q. How can reaction mechanisms for pyridine N-oxide rearrangement in this compound synthesis be elucidated?

- Methodology : Isotopic labeling (e.g., ¹⁸O in acetic anhydride) tracks oxygen migration during the rearrangement of 2,3-dimethyl-4-(2,2,2-trifluoroethoxy)pyridine N-oxide to acetoxymethyl derivatives. Computational studies (DFT calculations) identify transition states and activation energies. Experimental validation via kinetic isotope effects (KIE) confirms mechanistic pathways .

Data Contradiction and Resolution

Q. How should researchers address discrepancies in reported ACAT inhibitory activity of this compound derivatives?

- Resolution : Variability in IC₅₀ values may arise from differences in assay conditions (e.g., enzyme source, substrate concentration). Standardize assays using recombinant human ACAT-1 and consistent lipid substrates (e.g., cholesterol oleate). Cross-validate results with orthogonal methods like cellular assays in macrophage models. Statistical analysis (e.g., ANOVA) identifies outliers due to experimental noise .

Q. Why do different studies report conflicting yields for the same synthetic route?

- Resolution : Inconsistent yields often stem from variations in reagent purity (e.g., trifluoroethanol moisture content) or scaling effects. Reproduce reactions under inert atmospheres (N₂/Ar) with anhydrous solvents. Use design of experiments (DoE) to identify critical parameters (e.g., mixing efficiency, heating rate) affecting yield .

Safety and Handling

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodology : Use fume hoods and personal protective equipment (PPE: gloves, goggles, lab coats). Avoid inhalation of vapors by working under negative pressure. Store in sealed containers at 2–8°C to prevent degradation. Spill management involves neutralization with sodium bicarbonate and disposal via hazardous waste protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.